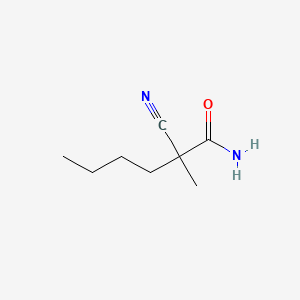
Hexanamide, 2-cyano-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanamide, 2-cyano-2-methyl- is an organic compound with the molecular formula C8H14N2O It is a derivative of hexanamide, characterized by the presence of a cyano group and a methyl group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanamide, 2-cyano-2-methyl- can be synthesized through the cyanoacetylation of amines. This involves the treatment of substituted amines with alkyl cyanoacetates under different reaction conditions. For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for Hexanamide, 2-cyano-2-methyl- are not well-documented in the literature. the general principles of cyanoacetylation and the use of efficient catalysts and reaction conditions can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Hexanamide, 2-cyano-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can produce amines, and substitution can result in various substituted amides.
Scientific Research Applications
Medicinal Chemistry
Hexanamide, 2-cyano-2-methyl- has been explored for its potential as a pharmacological agent. Its structural analogs have been studied for their binding affinities and activities at various receptors, including opioid receptors. For instance, modifications of the cyano group have shown promise in enhancing receptor interactions, making it a candidate for developing new analgesics or treatments for addiction-related disorders .
Synthetic Chemistry
The compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitution and condensation reactions. Its ability to undergo further functionalization makes it valuable in creating libraries of compounds for biological screening .
Material Science
Hexanamide, 2-cyano-2-methyl- has applications in developing polymers and materials with specific properties. Its amide functionality can enhance the thermal stability and mechanical properties of polymeric materials. Research indicates that incorporating such compounds can lead to improved performance in thermoplastic elastomers .
Case Study 1: Opioid Receptor Activity
A study investigated the structure-activity relationship of various analogs of Hexanamide, 2-cyano-2-methyl-, focusing on their binding affinities at opioid receptors. The findings revealed that specific modifications to the cyano and amide groups significantly affected the binding potency and selectivity, suggesting pathways for optimizing analgesic efficacy .
Case Study 2: Polymer Development
Research on the incorporation of Hexanamide, 2-cyano-2-methyl- into polymer matrices demonstrated enhanced mechanical properties compared to control samples. The study highlighted how the presence of the cyano group contributed to increased intermolecular interactions within the polymer network, resulting in improved tensile strength and thermal resistance .
Mechanism of Action
The mechanism of action of Hexanamide, 2-cyano-2-methyl- involves its interaction with molecular targets and pathways. For instance, its derivatives have been shown to inhibit glucose dehydrogenase, affecting the glucose metabolic pathway in bacteria . This inhibition can lead to antimicrobial effects, making it a potential candidate for developing new antibiotics.
Comparison with Similar Compounds
Similar Compounds
Hexanamide: The parent compound without the cyano and methyl groups.
N-Cyanoacetamides: A class of compounds with similar cyano and amide functionalities.
Aryl-n-hexanamides: Compounds with aryl groups attached to the hexanamide structure.
Uniqueness
Hexanamide, 2-cyano-2-methyl- is unique due to the presence of both a cyano group and a methyl group at the second carbon position. This structural feature imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-cyano-2-methylhexanamide |
InChI |
InChI=1S/C8H14N2O/c1-3-4-5-8(2,6-9)7(10)11/h3-5H2,1-2H3,(H2,10,11) |
InChI Key |
DILPJBHEEVJVTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















